2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE
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Overview
Description
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes pyridine rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 2-mercaptopyridine with acyl chlorides to form the intermediate compounds, which are then further reacted with amines and phenoxy derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or modulate the activity of target proteins, thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(3,4-dichloro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(4-acetyl-phenyl)-2-(1-methyl-1H-imidazol-2-ylsulfanyl)-acetamide
Uniqueness
Compared to similar compounds, 2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE stands out due to its dual pyridylsulfanyl groups and the presence of a phenoxyphenyl moiety.
Properties
Molecular Formula |
C26H22N4O3S2 |
---|---|
Molecular Weight |
502.6g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C26H22N4O3S2/c31-23(17-34-25-5-1-3-15-27-25)29-19-7-11-21(12-8-19)33-22-13-9-20(10-14-22)30-24(32)18-35-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
VMKXKPHWFMFITI-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
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